molecular formula C9H6INO3S B12855769 5-Iodoquinoline-8-sulfonic acid CAS No. 803634-97-1

5-Iodoquinoline-8-sulfonic acid

Cat. No.: B12855769
CAS No.: 803634-97-1
M. Wt: 335.12 g/mol
InChI Key: CPRCQMSVBMQOEK-UHFFFAOYSA-N
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Description

5-Iodoquinoline-8-sulfonic acid is an organic compound with the molecular formula C9H6INO4S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodoquinoline-8-sulfonic acid typically involves the iodination of quinoline derivatives. One common method is the reaction of 8-hydroxyquinoline with iodine and sulfuric acid, which introduces the iodine atom at the 5-position and the sulfonic acid group at the 8-position .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-Iodoquinoline-8-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, azo compounds, and reduced forms of the original compound .

Scientific Research Applications

5-Iodoquinoline-8-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Iodoquinoline-8-sulfonic acid involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to metal ions, forming complexes that are useful in various assays. The sulfonic acid group enhances its solubility and reactivity, making it a versatile compound in different applications .

Comparison with Similar Compounds

Similar Compounds

  • 8-Hydroxyquinoline-5-sulfonic acid
  • 5-Chloro-8-hydroxyquinoline
  • 8-Hydroxyquinoline

Uniqueness

5-Iodoquinoline-8-sulfonic acid is unique due to the presence of both the iodine atom and the sulfonic acid group, which confer distinct chemical properties and reactivity compared to other quinoline derivatives. This uniqueness makes it particularly valuable in specific analytical and industrial applications .

Properties

CAS No.

803634-97-1

Molecular Formula

C9H6INO3S

Molecular Weight

335.12 g/mol

IUPAC Name

5-iodoquinoline-8-sulfonic acid

InChI

InChI=1S/C9H6INO3S/c10-7-3-4-8(15(12,13)14)9-6(7)2-1-5-11-9/h1-5H,(H,12,13,14)

InChI Key

CPRCQMSVBMQOEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)O)I

Origin of Product

United States

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